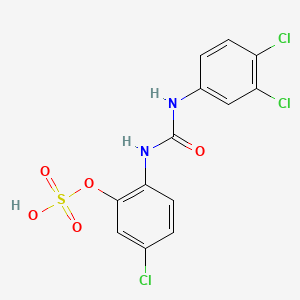
Urea, N-(4-chloro-2-(sulfooxy)phenyl)-N-(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-sulfooxytriclocarban is a phenylurea that is urea substituted by 4-chloro-2-sulfooxyphenyl and 3,4-dichlorophenyl groups at positions 1 and 3 respectively. A metabolite of triclocarban. It is a dichlorobenzene, a member of monochlorobenzenes and a member of phenylureas.
Aplicaciones Científicas De Investigación
1. Plant Growth and Development
Urea derivatives, including the specified compound, are recognized for their significant role in plant biology. They are identified as synthetic compounds that function as positive regulators of cell division and differentiation. Specifically, certain urea derivatives exhibit cytokinin-like activity, which is pivotal for plant growth and morphogenesis. These compounds are instrumental in in vitro plant studies, contributing to the enhancement of adventitious root formation and overall plant development (Ricci & Bertoletti, 2009).
2. Anti-Cancer Potential
Research indicates that symmetrical and non-symmetrical N,N'-diarylureas, a category which includes the specific urea compound , possess promising anti-cancer properties. These compounds are known to activate certain cellular mechanisms, reducing the proliferation of cancer cells. This class of compounds has been identified as potential leads for the development of target-specific, non-toxic anti-cancer agents (Denoyelle et al., 2012).
3. Antimycobacterial Activity
Urea derivatives have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. The chemical structure of these compounds, including the specified urea compound, allows for a range of interactions with biological targets, making them potential candidates for the design of novel drugs against this re-emerging pathogen (Scozzafava et al., 2001).
4. Environmental Analysis
The compound is also relevant in environmental sciences, particularly in the analysis of aquatic samples. It is recognized for its use as an antibacterial additive in personal care products. The presence and concentration of this compound in water resources can be determined through advanced analytical techniques, highlighting its significance in environmental monitoring and assessment (Halden & Paull, 2004).
Propiedades
Número CAS |
62950-30-5 |
|---|---|
Fórmula molecular |
C13H9Cl3N2O5S |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
[5-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H9Cl3N2O5S/c14-7-1-4-11(12(5-7)23-24(20,21)22)18-13(19)17-8-2-3-9(15)10(16)6-8/h1-6H,(H2,17,18,19)(H,20,21,22) |
Clave InChI |
QQNKOSWYTHSEOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)OS(=O)(=O)O)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Cl)OS(=O)(=O)O)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



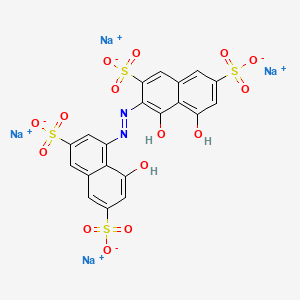

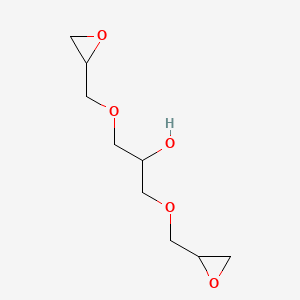
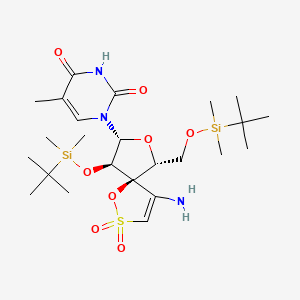




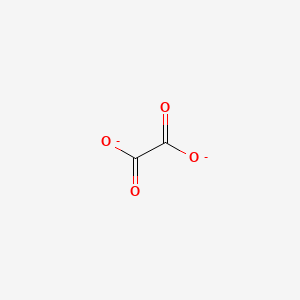
![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)
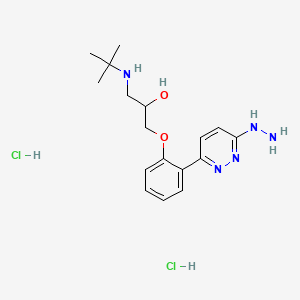


![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)